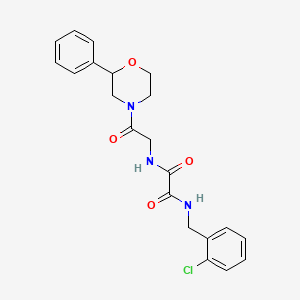

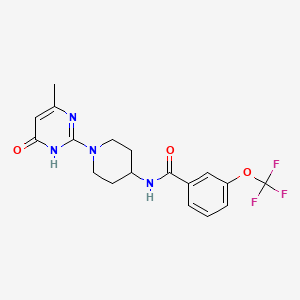

![molecular formula C33H30N6O2S2 B2682482 3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 362502-29-2](/img/structure/B2682482.png)

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule. It contains several functional groups, including a thiophene, a pyrazole, and a triazole . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through reactions involving succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like triazoles have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its various functional groups. For instance, the presence of a methylene linker between the triazole and aryl substituent has been found to increase toxicity against human cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the =N-C-S- moiety and strong aromaticity of the ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- The synthesis of various heterocyclic compounds, including derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, showcases advanced techniques in crystal structure analysis, Hirshfeld surfaces computational methods, and the investigation of their biological activities such as antioxidant and antibacterial properties against specific bacterial strains like Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Biological Activity Studies

- A novel approach in the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting the potential of such compounds in developing new antiviral drugs (A. Hebishy et al., 2020).

Chemical Modification for Enhanced Properties

- The modification of celecoxib derivatives explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the versatility of heterocyclic compounds in therapeutic applications. These modifications can lead to compounds with reduced gastric toxicity and improved efficacy in comparison to existing treatments (Ş. Küçükgüzel et al., 2013).

Catalyst- and Solvent-Free Synthesis

- Innovations in synthesis methods, such as catalyst- and solvent-free approaches for the regioselective synthesis of heterocyclic amides, underscore the ongoing efforts to make chemical synthesis more environmentally friendly while also yielding compounds with potential for further pharmaceutical development (R. Moreno-Fuquen et al., 2019).

Design and Evaluation for Biological Activities

- The design and synthesis of novel thiopyrimidine-glucuronide compounds demonstrated promising biological activities, including insecticidal effects against pests, showing the potential application of these compounds in agricultural sciences (R. Wanare, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could focus on further exploring the biological activities of this compound and similar derivatives. This could include in-depth studies of their antimicrobial, antioxidant, and antiviral potential . Additionally, further investigation into the synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds could be beneficial .

Eigenschaften

IUPAC Name |

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N6O2S2/c1-22-13-15-24(16-14-22)28-19-27(29-12-7-17-42-29)37-39(28)31(40)21-43-33-36-35-30(38(33)26-10-4-3-5-11-26)20-34-32(41)25-9-6-8-23(2)18-25/h3-18,28H,19-21H2,1-2H3,(H,34,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXZKRYPJJACNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

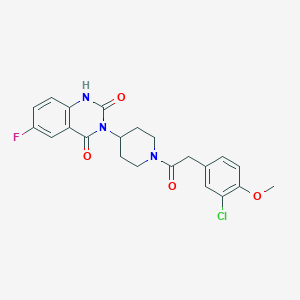

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)

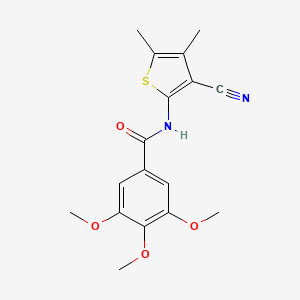

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

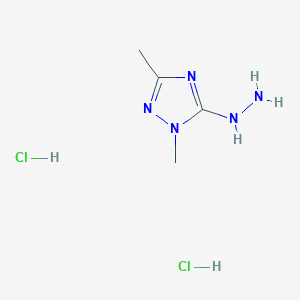

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2682419.png)